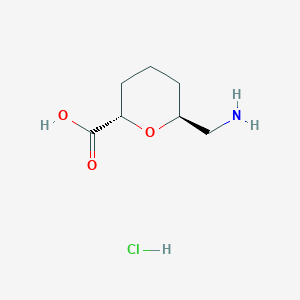

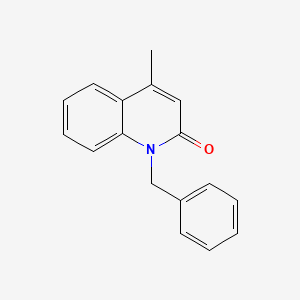

1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

科学的研究の応用

Cancer Research

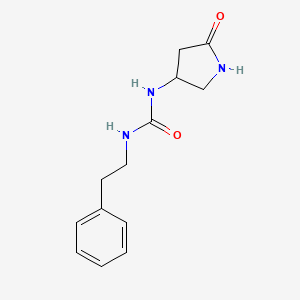

A novel apoptosis inducer, identified through high-throughput screening, has been found to have activity against several breast and colorectal cancer cell lines. This compound, characterized by a specific structural motif similar to "1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea," demonstrates the potential for the development of new anticancer agents. The molecular target has been identified as TIP47, an IGF II receptor-binding protein, highlighting the compound's mechanism of action in inducing apoptosis (Han-Zhong Zhang et al., 2005).

Materials Science

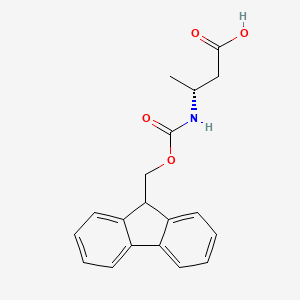

The development of green chromophores with photophysical and redox properties similar to chlorophyll a (Chl a) has been reported. These compounds, which include structures related to "1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea," can be easily functionalized and incorporated into a variety of biomimetic electron donor−acceptor systems. This research opens new avenues for the design of photosynthetic systems and the study of energy transfer mechanisms (A. Lukas et al., 2002).

Chemical Synthesis

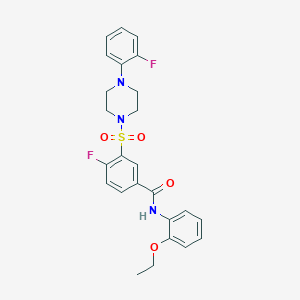

In the field of organic synthesis, compounds bearing the "1-(5-Oxopyrrolidin-3-yl)-3-phenethylurea" scaffold have been utilized in the enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives. These compounds exhibit significant biological activities, underscoring the importance of this scaffold in medicinal chemistry and diversity-oriented synthesis. The enantioselective organocatalytic approach described provides a rapid synthesis route with high stereo- and regioselectivity, contributing to the advancement of synthetic methodologies (Xiao-Hua Chen et al., 2009).

作用機序

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . Docking analyses suggest that these compounds may bind to the podophyllotoxin pocket of the protein gamma tubulin .

Mode of Action

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various bioactive molecules with target selectivity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the oxidation processes which occur under the influence of reactive oxygen species (ros) produced by living organisms as a result of normal cellular metabolism and environmental factors can affect the action of antioxidants .

特性

IUPAC Name |

1-(5-oxopyrrolidin-3-yl)-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c17-12-8-11(9-15-12)16-13(18)14-7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17)(H2,14,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVRSIUPBBMLOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Carbamoyl-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2418091.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2418092.png)

![Tert-butyl 3-oxo-2-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2418093.png)

![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2418094.png)

![ethyl 2-[[(Z)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2418095.png)

![5,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2418106.png)

![1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine](/img/structure/B2418111.png)